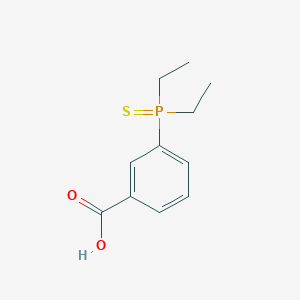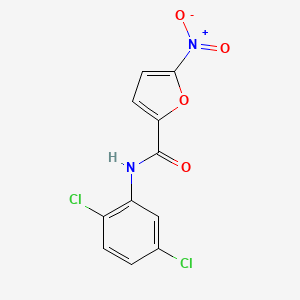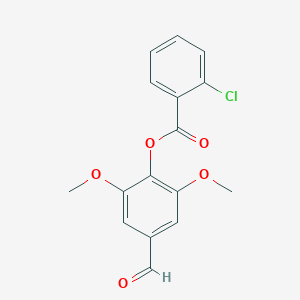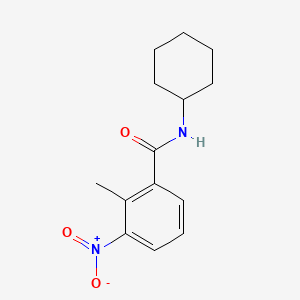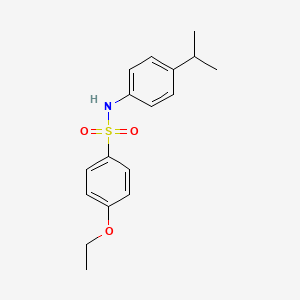
4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide, also known as EIPBS, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. EIPBS has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce the expression of genes that are involved in cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the activation of NF-κB, which is a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and inhibition of angiogenesis. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antitumor activity by inhibiting angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. It has been found to exhibit potent anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, the compound is highly toxic and can pose a risk to researchers who handle it.
Future Directions
There are many future directions for the research on 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of modifying the compound to enhance its biological activity and reduce its toxicity. Another area of interest is the investigation of the mechanism of action of this compound. Studies are underway to elucidate the pathways involved in the biological activity of the compound. Finally, researchers are exploring the potential of this compound as a diagnostic tool for the detection of cancer and other diseases. Studies have shown that this compound can selectively bind to cancer cells, making it a promising candidate for the development of new imaging agents.
Synthesis Methods
The synthesis of 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide involves a multistep reaction, starting from 4-isopropylphenylamine and 4-nitrobenzenesulfonyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antitumor properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antitumor activity by inhibiting angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Properties
IUPAC Name |
4-ethoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-9-11-17(12-10-16)22(19,20)18-15-7-5-14(6-8-15)13(2)3/h5-13,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOLAZQARRQMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
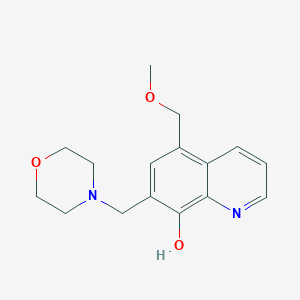
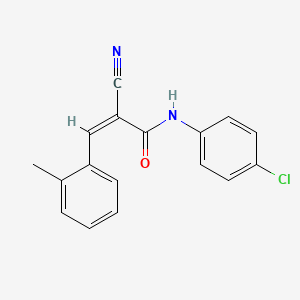
![3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5888447.png)
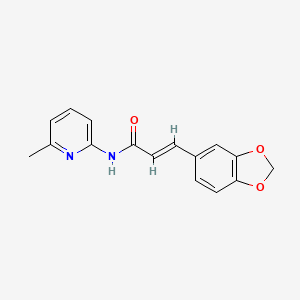
![4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5888466.png)
![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)
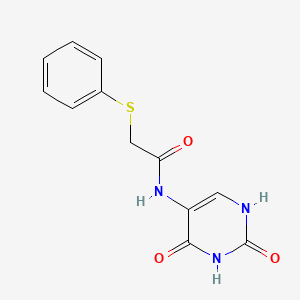
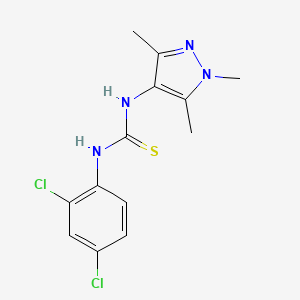
![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
